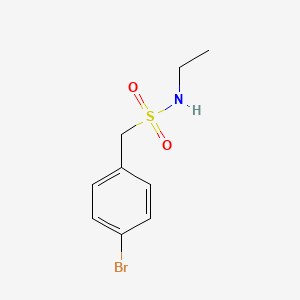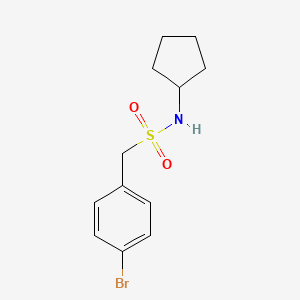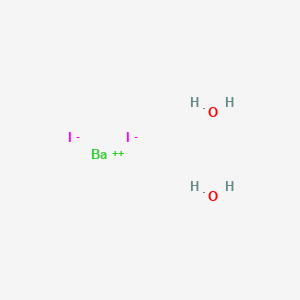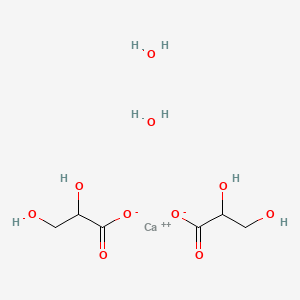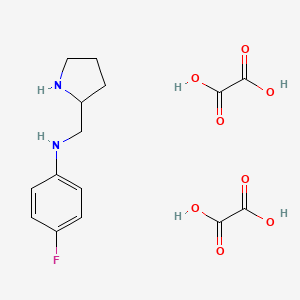
4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate: is a chemical compound with the molecular formula C15H19FN2O8 and a molecular weight of 374.32 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is known for its unique structure, which includes a fluorine atom attached to an aniline ring and a pyrrolidinylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate typically involves the following steps:
Formation of 4-Fluoroaniline: This can be achieved by the fluorination of aniline using appropriate fluorinating agents.
Attachment of Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine ring attacks a suitable electrophilic carbon center on the 4-fluoroaniline.
Formation of Dioxalate Salt: The final step involves the reaction of the synthesized 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline with oxalic acid to form the dioxalate salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and pyrrolidine moieties.
Reduction: Reduction reactions can also occur, potentially affecting the fluorine atom or the nitrogen-containing groups.
Substitution: The fluorine atom on the aniline ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products depend on the nucleophile used but may include various substituted anilines.
科学研究应用
Chemistry:
- Used as a reference standard in analytical chemistry.
- Employed in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential interactions with biological macromolecules.
Medicine:
- Studied for its potential pharmacological properties, although not used clinically.
Industry:
- Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with specific molecular targets, which may include enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the pyrrolidinylmethyl group can influence its overall pharmacokinetic properties. The exact pathways and molecular targets would depend on the specific application and context of use.
相似化合物的比较
4-Fluoroaniline: Shares the fluorine-substituted aniline structure but lacks the pyrrolidinylmethyl group.
N-(2-Pyrrolidinylmethyl)aniline: Contains the pyrrolidinylmethyl group but lacks the fluorine atom.
Uniqueness: 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate is unique due to the combination of the fluorine atom and the pyrrolidinylmethyl group, which can confer distinct chemical and biological properties. This dual functionality can make it a valuable compound for specific research applications where both fluorine and pyrrolidine moieties are desired.
属性
IUPAC Name |
4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLRGEGPBUXCBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=C(C=C2)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

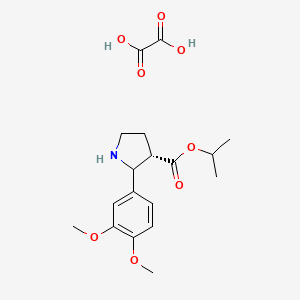

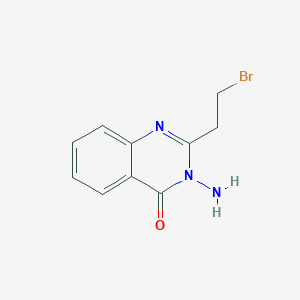
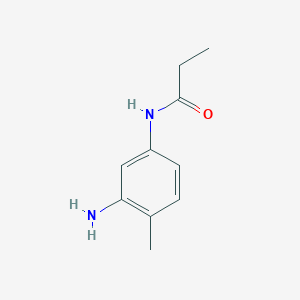
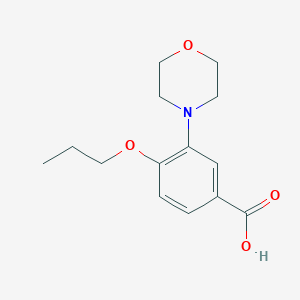

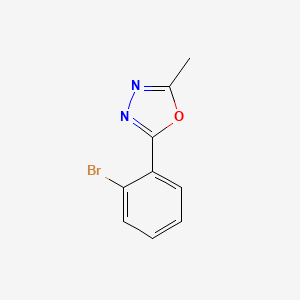
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)
